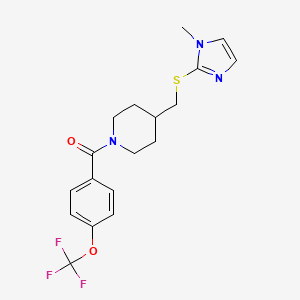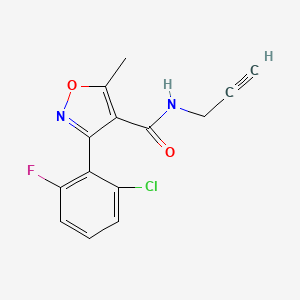
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide, also known as CFP-MIX, is a novel synthetic compound with potential applications in a wide range of scientific research fields. CFP-MIX is a small molecule that has been studied for its ability to inhibit the activity of certain enzymes, and its potential as a therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and drug discovery. In cancer research, this compound has been shown to be a potent inhibitor of the enzyme telomerase, which is involved in the maintenance and regulation of telomeres. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. In neurodegenerative diseases, this compound has been studied for its ability to inhibit the aggregation of amyloid beta proteins, which are associated with Alzheimer’s disease. In drug discovery, this compound has been used to identify novel targets for therapeutic agents.
Mécanisme D'action
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide is thought to act through a number of different mechanisms. The compound has been shown to inhibit the activity of certain enzymes, including telomerase and amyloid beta proteins. In addition, this compound has been shown to interact with various receptors and ion channels, which could lead to changes in cell signaling pathways. Finally, this compound has been shown to induce apoptosis in cancer cells, which could lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including telomerase and amyloid beta proteins. In addition, this compound has been shown to interact with various receptors and ion channels, which could lead to changes in cell signaling pathways. Finally, this compound has been shown to induce apoptosis in cancer cells, which could lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, this compound can be used in a variety of experiments, including cell culture studies and animal models. However, there are some limitations to the use of this compound in laboratory experiments. The compound is relatively expensive, and the effects of long-term exposure are not well-understood.
Orientations Futures
The potential applications of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide are wide-ranging, and there are a number of potential future directions for research. Further studies are needed to explore the biochemical and physiological effects of this compound in different cell types and animal models. In addition, further research is needed to investigate the long-term effects of this compound exposure and to identify novel targets for therapeutic agents. Finally, additional research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide can be synthesized via a multi-step process that involves the use of several organic reactions. The first step is to prepare a 6-chloro-2-fluorophenyl-5-methylisoxazol-4-yl (CFP) precursor, which is achieved by a reaction between an aminophenol and an aldehyde. The CFP precursor is then reacted with prop-2-ynyl formamide (PFA) to form the final this compound product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h1,4-6H,7H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLUWQUGEYSOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2784173.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2784177.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)
![2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine](/img/structure/B2784179.png)
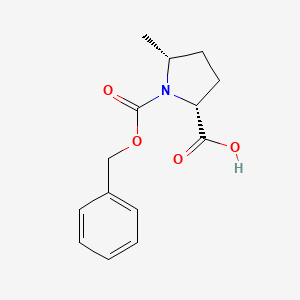
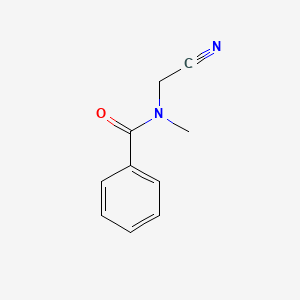
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)
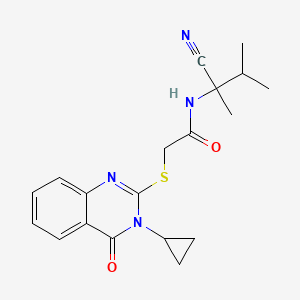
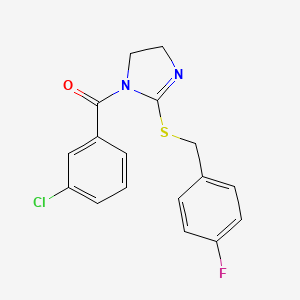
![3-(3-hydroxypropyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2784188.png)
![2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2784190.png)
